molecular formula C18H27FN2O3 B5561770 2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol

2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol

Cat. No. B5561770
M. Wt: 338.4 g/mol
InChI Key: SPASILORDGOSOG-HZPDHXFCSA-N
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Description

2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol is a useful research compound. Its molecular formula is C18H27FN2O3 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol is 338.20057089 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensor Development for Zn2+ Detection

  • A study introduced a novel chemosensor for Zn2+ detection in living cells and aqueous solutions, highlighting its utility for monitoring Zn2+ concentrations with significant implications for biological and environmental analysis. This sensor exhibited remarkable fluorescence enhancement in the presence of Zn2+, a feature underlined by its sensitivity and reversibility, supported by theoretical calculations (Park et al., 2015).

Molecular Interactions and Complex Formation

  • Research on the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines emphasized the role of ligand structure in complex formation. This study elucidated the impact of arm length and both inter- and intramolecular interactions on the coordination behavior, offering insights into the design of molecular complexes with specific properties (Keypour et al., 2015).

Synthesis and Antimicrobial Activity

  • The synthesis and evaluation of antimicrobial activities of certain compounds underline the relevance of chemical synthesis in developing potential therapeutic agents. These efforts demonstrate the ongoing exploration of novel compounds for biomedical applications, reflecting the broad scope of research dedicated to improving health outcomes (Gein et al., 2015).

Protective Group Application in Polymer Chemistry

  • An exploration of the use of 2-(pyridin-2-yl)ethanol as a protective group for carboxylic acids revealed its significance in polymer chemistry, showcasing a method for the selective removal of protective groups, which paves the way for advancements in polymer synthesis and modification (Elladiou & Patrickios, 2012).

properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-1-[(3R,4R)-3-[[2-hydroxyethyl(methyl)amino]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-13-7-17(19)4-3-14(13)8-18(24)21-10-15(16(11-21)12-23)9-20(2)5-6-22/h3-4,7,15-16,22-23H,5-6,8-12H2,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPASILORDGOSOG-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)N2CC(C(C2)CO)CN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)CC(=O)N2C[C@H]([C@H](C2)CO)CN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol

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